4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H2BrClF3NO2S This compound is known for its unique chemical structure, which includes a bromine atom, a cyano group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Nitration: The addition of a nitro group, which is later converted to a cyano group.
Sulfonylation: The addition of a sulfonyl chloride group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4). Trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) and a suitable catalyst. Finally, sulfonylation involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromine atom can be oxidized to form a bromonium ion, which can further react with nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or alcohols (R-OH) in the presence of a base (e.g., triethylamine) can react with the sulfonyl chloride group.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a catalyst can be used to reduce the cyano group.
Oxidation: Oxidizing agents like peroxides or halogens can be used to oxidize the bromine atom.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the cyano group.
Scientific Research Applications
4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, which are important in various biochemical and industrial processes. The cyano group can also participate in reactions, such as reduction to form amines, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: Lacks the cyano group but has similar reactivity.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but different positioning of the bromine and trifluoromethyl groups.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Another positional isomer with similar properties.
Uniqueness
4-Bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a cyano group and a trifluoromethyl group, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and various research fields.
Properties
IUPAC Name |
4-bromo-2-cyano-5-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-1-4(3-14)7(17(10,15)16)2-5(6)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQWRTVKADUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.